4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate
Overview
Description
4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate, also known as NPC-15437, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a key role in regulating the brain's reward system.
Mechanism of Action
4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate acts as a competitive antagonist of the dopamine D3 receptor, binding to the receptor and preventing dopamine from binding and activating the receptor. This leads to a decrease in dopamine signaling in the brain's reward system, which is thought to underlie its potential therapeutic effects in drug addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease cocaine self-administration in rats, suggesting a potential role in the treatment of drug addiction. It has also been shown to have antidepressant-like effects in animal models, suggesting a potential role in the treatment of depression. In addition, this compound has been shown to have antipsychotic-like effects in animal models, suggesting a potential role in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor in experiments. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, this compound also has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its effects may be influenced by factors such as species differences, route of administration, and dosing.
Future Directions
There are several future directions for research on 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate. One area of interest is the potential therapeutic effects of targeting the dopamine D3 receptor in drug addiction, depression, and schizophrenia. Further research is needed to determine the optimal dosing and administration of this compound for these conditions. Another area of interest is the potential role of this compound in other neurological conditions, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Scientific Research Applications
4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which plays a key role in regulating the brain's reward system. This compound has been used to study the role of the dopamine D3 receptor in drug addiction, depression, and schizophrenia. It has also been used to investigate the potential therapeutic effects of targeting the dopamine D3 receptor in these conditions.
properties
IUPAC Name |
[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl] propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-2-19(24)28-18-9-3-15(4-10-18)20(25)22-13-11-21(12-14-22)16-5-7-17(8-6-16)23(26)27/h3-10H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPRGJERPQQLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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